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Get Quote

Title: Isothiazol-4-ylmethyl-methyl-amine HCl in Advanced Drug Discovery: A Technical

Whitepaper on Scaffold Functionalization and Toxicity Mitigation

Introduction In contemporary medicinal chemistry, the isothiazole ring has cemented its status

as a "privileged scaffold," capable of providing high-affinity ligands for diverse biological

targets, including c-Met kinases, Aurora kinases, and G-protein-coupled receptors (GPCRs) [1].

However, the successful translation of isothiazole-containing hits into clinical candidates

requires meticulous structural tuning to balance potency with metabolic stability.

This technical guide explores the research applications of Isothiazol-4-ylmethyl-methyl-amine

hydrochloride (CAS: 2682114-42-5). As a Senior Application Scientist, I have designed this

whitepaper to provide drug development professionals with a deep mechanistic understanding

of this specific building block. We will dissect its physicochemical advantages, its critical role in

bypassing cytochrome P450 (CYP450) mediated bioactivation, and field-proven protocols for

its integration into high-throughput synthetic workflows.

Structural Rationale: Why This Specific Scaffold?
The molecular architecture of Isothiazol-4-ylmethyl-methyl-amine HCl (
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) is not arbitrary; it is engineered to solve specific synthetic and pharmacological challenges.

The Methylene Spacer (

): Direct attachment of an amine to an aromatic ring (an aniline derivative) results in
resonance delocalization of the nitrogen lone pair, significantly reducing nucleophilicity. By
introducing a methylene bridge at the C4 position, the secondary amine is electronically
isolated from the isothiazole

-system. This preserves the amine's high basicity and nucleophilicity, making it an ideal
partner for rapid coupling reactions.

Secondary Amine (N-Methyl): Primary amines often suffer from over-alkylation, leading to

complex mixtures of secondary and tertiary amines. The N-methyl group restricts the

reactivity to a single functionalization event, ensuring high atom economy and simplifying

purification.

Hydrochloride Salt Form: Free base aliphatic amines are prone to atmospheric oxidation and

can be highly hygroscopic. The HCl salt locks the amine in a stable, protonated state,

ensuring long-term shelf life and allowing for precise stoichiometric weighing during parallel

library synthesis [3].

Mitigating Hepatotoxicity: The C4-Substitution
Advantage
A historical bottleneck in the development of isothiazole and thiazole derivatives is their

propensity for bioactivation. In vivo, CYP450 enzymes (specifically CYP3A4 and 1A2) can

oxidize the sulfur atom of unsubstituted or 5-substituted isothiazoles. This oxidation generates

a highly reactive electrophilic intermediate that is rapidly trapped by glutathione (GSH)

predominantly at the C4 position [2]. This GSH depletion is a primary biomarker for

idiosyncratic hepatotoxicity.

Causality in Design: Isothiazol-4-ylmethyl-methyl-amine inherently neutralizes this liability. By

pre-occupying the C4 position with a robust, carbon-linked substituent, the molecule sterically

shields the ring and electronically alters the HOMO/LUMO distribution. This prevents the

nucleophilic attack of GSH, effectively shutting down the bioactivation pathway without

compromising the pharmacodynamic benefits of the isothiazole core [2].
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Mechanism of CYP450-mediated bioactivation mitigation via C4-substitution on the isothiazole

ring.

Quantitative Data: Reactivity and Safety Profiling
To guide your synthetic planning, Table 1 summarizes the computational and empirical

reactivity metrics of the scaffold, while Table 2 highlights the shift in metabolic safety

parameters upon C4 substitution.

Table 1: Physicochemical and Reactivity Profile
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Parameter Value / Characteristic Mechanistic Implication

Nucleophilic Center N-Methyl Amine

Primary site for electrophilic

attack (acylation, alkylation)

[3].

Electrophilic Center C5 Position (Ring)

Susceptible to direct C-H

activation or cross-coupling if

halogenated [4].

HOMO Localization Amine & Isothiazole Sulfur
Dictates oxidation potential;

protected by HCl salt form [3].

LUMO Localization C5 Carbon

Indicates the site for potential

nucleophilic aromatic

substitution (SNAr).

Table 2: Comparative Bioactivation Risk (In Vitro Liver Microsomes)

Scaffold Type
CYP450 Oxidation
Rate

GSH Adduct
Formation
(pmol/mg/h)

Toxicity Risk

Unsubstituted

Isothiazole
High > 1100 Severe (Hepatotoxic)

5-Substituted

Isothiazole
High 800 - 1000 High

4-Substituted

Isothiazole
Low < 50 (Below LOQ) Minimal (Safe)

Data synthesized from foundational bioactivation trapping studies in preclinical species [2].

Experimental Workflows: Self-Validating Systems
The following protocols are engineered as self-validating systems. Every reagent choice is

grounded in chemical causality, and in-process controls are embedded to ensure the integrity

of the workflow.
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Divergent functionalization pathways of Isothiazol-4-ylmethyl-methyl-amine HCl in library

synthesis.

Protocol A: High-Yield Amide Coupling (Targeting
Kinase Hinge Binders)
This protocol is optimized for coupling the secondary amine with complex carboxylic acids to

generate amide-linked libraries [3].

Causality of Reagents:

HATU (1.2 equiv): Chosen over EDC/HOBt for its superior kinetics in forming active esters,

crucial when dealing with sterically hindered carboxylic acids.

DIPEA (3.0 equiv): The first equivalent neutralizes the HCl salt of the isothiazole amine. The

remaining two equivalents maintain a basic environment to drive the coupling and neutralize

the byproducts of HATU activation.

Anhydrous DMF: Solubilizes both the highly polar HCl salt and the organic acid.

Step-by-Step Methodology:
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Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 equiv) in

anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room

temperature for 15 minutes. Self-Validation: The solution will typically transition from

colorless to pale yellow, indicating the formation of the active OAt ester.

Coupling: Add Isothiazol-4-ylmethyl-methyl-amine HCl (1.1 equiv) in a single portion. Stir

at room temperature for 2 hours.

In-Process Control (IPC): Quench a 5

L aliquot in 1 mL of Acetonitrile/Water. Analyze via LC-MS. Validation: Look for the
disappearance of the acid mass and the appearance of the target product mass

.

Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with

saturated aqueous

(to remove acidic impurities), 1M HCl (to remove unreacted amine), and brine (to remove
DMF).

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica,
Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling (Aryl-
Amine Linkages)
Coupling the secondary amine to an aryl halide creates rigid, tertiary aniline architectures often

required for GPCR antagonism.

Causality of Reagents:

(5 mol%) & RuPhos (10 mol%): The isothiazole sulfur can act as a poison to standard
palladium catalysts. RuPhos is a highly bulky, electron-rich ligand that accelerates reductive
elimination, outcompeting sulfur coordination and preventing catalyst deactivation [4].
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NaOtBu (2.5 equiv): A strong base is required to deprotonate the amine-palladium

intermediate. It also serves to liberate the free base from the starting HCl salt.

Step-by-Step Methodology:

Preparation: To an oven-dried Schlenk tube, add Isothiazol-4-ylmethyl-methyl-amine HCl
(1.2 equiv), aryl bromide (1.0 equiv),

(5 mol%), RuPhos (10 mol%), and NaOtBu (2.5 equiv).

Degassing (Critical Step): Evacuate the tube and backfill with Argon three times. Causality:

Oxygen rapidly degrades the Pd(0) active species.

Reaction: Add anhydrous, degassed Toluene (0.1 M). Seal the tube and heat to 90°C for 12

hours.

In-Process Control (IPC): Cool to room temperature, filter a micro-aliquot through a Celite

plug, and analyze via LC-MS.

Workup: Dilute the bulk mixture with EtOAc, filter through a pad of Celite to remove

palladium black and inorganic salts. Concentrate the filtrate and purify via automated

reverse-phase HPLC.

Conclusion
Isothiazol-4-ylmethyl-methyl-amine HCl is far more than a simple building block; it is a

strategically designed scaffold that addresses critical pharmacokinetic liabilities inherent to

traditional isothiazoles. By leveraging the C4-methylene-amine topology, researchers can

bypass CYP450-mediated glutathione trapping while retaining the potent binding

characteristics of the isothiazole core. When integrated into the self-validating synthetic

workflows detailed above, this compound serves as a powerful engine for the discovery of

next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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